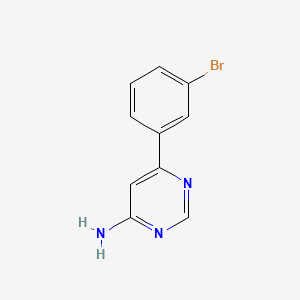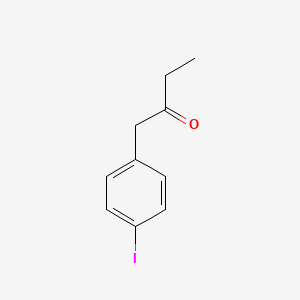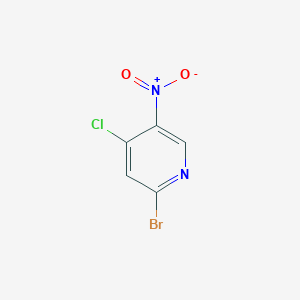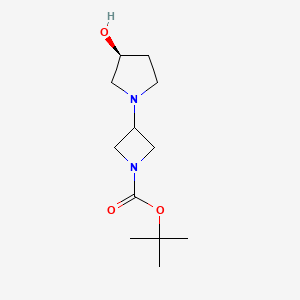![molecular formula C7H16ClNOS B1525869 [4-(Methylsulfanyl)oxan-4-yl]methanamine hydrochloride CAS No. 1354952-89-8](/img/structure/B1525869.png)
[4-(Methylsulfanyl)oxan-4-yl]methanamine hydrochloride
Overview
Description
“[4-(Methylsulfanyl)oxan-4-yl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1354952-89-8 . Its molecular weight is 197.73 g/mol . The IUPAC name for this compound is [4-(methylsulfanyl)tetrahydro-2H-pyran-4-yl]methanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H15NOS.ClH/c1-10-7(6-8)2-4-9-5-3-7;/h2-6,8H2,1H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a powder . The storage temperature is room temperature .Scientific Research Applications
Drug Development and Synthesis
The compound “[4-(Methylsulfanyl)oxan-4-yl]methanamine hydrochloride” is utilized in the pharmaceutical industry for the development of new drugs. Its molecular structure, which includes a methylsulfanyl group and an oxan-4-yl methanamine, makes it a valuable intermediate in the synthesis of more complex molecules. It can be used to introduce sulfur-containing functional groups into drug molecules, which can enhance their pharmacological properties .
Material Science
In material science, this compound’s unique chemical properties can be exploited to create novel materials with specific characteristics. For example, its ability to form stable salts and its reactivity with various organic and inorganic substances can lead to the development of new polymeric materials or coatings with improved durability and resistance to environmental factors .
Chemical Synthesis
This compound serves as a versatile reagent in chemical synthesis. It can act as a nucleophile in substitution reactions or as a ligand in coordination chemistry, enabling the formation of a wide range of chemical products. Its utility in synthesizing heterocyclic compounds is particularly noteworthy, given the importance of these structures in medicinal chemistry .
Analytical Chemistry
In analytical chemistry, “[4-(Methylsulfanyl)oxan-4-yl]methanamine hydrochloride” can be used as a derivatization agent for the detection and quantification of various analytes. Its ability to react with different functional groups makes it suitable for use in chromatography and spectroscopy, enhancing the sensitivity and selectivity of analytical methods .
Agricultural Chemistry
The compound’s sulfur-containing moiety can be beneficial in the synthesis of agrochemicals. It can be used to create new pesticides or fertilizers that improve crop yield and protect plants from pests and diseases. Its role in developing environmentally friendly agricultural products is an area of ongoing research .
Environmental Science
In environmental science, this compound can be applied in the remediation of pollutants. Its chemical reactivity allows it to participate in processes that neutralize or transform harmful substances into less toxic forms. Research into its use for water treatment and soil decontamination is particularly promising .
Biochemistry
The compound can be used in biochemistry for the modification of biomolecules. It can act as a cross-linking agent for proteins or as a building block for synthetic peptides and nucleotides. Its applications in studying protein-protein interactions and in the design of molecular probes are significant .
Nanotechnology
Lastly, “[4-(Methylsulfanyl)oxan-4-yl]methanamine hydrochloride” has potential applications in nanotechnology. It can be used to functionalize nanoparticles, imparting them with desired properties for use in drug delivery, imaging, or as catalysts. The exploration of its use in creating targeted therapeutics is an exciting frontier .
Safety and Hazards
properties
IUPAC Name |
(4-methylsulfanyloxan-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NOS.ClH/c1-10-7(6-8)2-4-9-5-3-7;/h2-6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTKWXJIPXKCGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1(CCOCC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Methylsulfanyl)oxan-4-yl]methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(3-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one](/img/structure/B1525789.png)
![3-[(Propan-2-ylsulfanyl)methyl]aniline](/img/structure/B1525792.png)




![8-Bromo-6-chloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1525799.png)
![5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole-2-carboxylic acid](/img/structure/B1525800.png)
![1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1525801.png)



